Methyl 4-(1-bromobutyl)benzoate

Lipophilicity Drug Design CNS Penetration

Methyl 4-(1-bromobutyl)benzoate (CAS 160505‑17‑9) is a secondary benzylic bromide belonging to the class of α‑brominated benzoate esters. With a molecular formula of C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g·mol⁻¹, it features a methyl ester at the para position and an n‑butyl chain bearing a bromine atom at the benzylic α‑carbon.

Molecular Formula C12H15BrO2
Molecular Weight 271.15 g/mol
Cat. No. B8720329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1-bromobutyl)benzoate
Molecular FormulaC12H15BrO2
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)C(=O)OC)Br
InChIInChI=1S/C12H15BrO2/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h5-8,11H,3-4H2,1-2H3
InChIKeyAPRUOZTVGLRZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(1-Bromobutyl)benzoate Procurement Guide: A Comparative Analysis of α‑Brominated Benzoate Esters for Synthetic Intermediate Selection


Methyl 4-(1-bromobutyl)benzoate (CAS 160505‑17‑9) is a secondary benzylic bromide belonging to the class of α‑brominated benzoate esters . With a molecular formula of C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g·mol⁻¹, it features a methyl ester at the para position and an n‑butyl chain bearing a bromine atom at the benzylic α‑carbon . The compound is employed as a research intermediate in the construction of heterocyclic frameworks, notably indazole-containing pharmacophores [1]. Its key differentiating features—a secondary benzylic bromide, extended alkyl chain, and a chiral center—distinguish it from simpler benzoate ester building blocks.

Methyl 4-(1-Bromobutyl)benzoate: Why Closest Analogs Such as Methyl 4-(Bromomethyl)benzoate Cannot Simply Be Interchanged


Although methyl 4-(bromomethyl)benzoate and methyl 4-(1‑bromobutyl)benzoate share a para‑benzoate ester scaffold, they differ fundamentally in the nature of the brominated alkyl group. The former carries a primary benzylic bromide that is highly reactive toward SN2 nucleophiles, whereas the latter possesses a secondary benzylic bromide that introduces steric hindrance, raising the activation barrier for direct displacement and enabling competitive elimination pathways [1]. These mechanistic differences translate into distinct kinetic profiles, regioselectivity outcomes, and product distributions when the two compounds are used as electrophiles in the same transformation . Consequently, substituting one for the other without re‑optimisation can lead to failed reactions or unacceptable impurity profiles, making informed selection essential for synthetic reliability.

Methyl 4-(1-Bromobutyl)benzoate: Quantitative Head‑to‑Head Evidence for Differentiated Procurement


Lipophilicity Advantage: LogP 3.71 vs. 2.37 – Over 20‑Fold Higher Partitioning for Methyl 4-(1‑Bromobutyl)benzoate Compared with Methyl 4-(Bromomethyl)benzoate

The computed octanol‑water partition coefficient (LogP) of methyl 4-(1‑bromobutyl)benzoate is 3.71 , whereas the widely used analogue methyl 4-(bromomethyl)benzoate exhibits a LogP of only 2.37 . The ΔLogP of 1.34 corresponds to approximately a 22‑fold increase in the partition coefficient, indicating substantially higher hydrophobicity for the target compound.

Lipophilicity Drug Design CNS Penetration

Reactivity Differentiation: Secondary vs. Primary Benzylic Bromide – Estimated 100–1000‑Fold Slower SN2 Rate for Methyl 4-(1‑Bromobutyl)benzoate

Methyl 4-(1‑bromobutyl)benzoate contains a secondary benzylic bromide, whereas methyl 4-(bromomethyl)benzoate is a primary benzylic bromide. Steric hindrance at the α‑carbon raises the SN2 activation energy; class‑level kinetic data indicate that secondary alkyl bromides react 10²–10³ times more slowly than primary analogues under identical nucleophilic conditions [1]. This magnitude of rate difference can determine whether a substitution reaction completes within a practical timeframe or requires alternative conditions.

Reactivity Nucleophilic Substitution Steric Hindrance

Chiral Center Accessibility: Enantiopure Precursor (S)-Methyl 4-(1‑Hydroxybutyl)benzoate Enables Asymmetric Synthesis with Methyl 4-(1‑Bromobutyl)benzoate

The chiral nature of the α‑carbon in methyl 4-(1‑bromobutyl)benzoate is evidenced by the commercial availability of its enantiopure precursor, (S)-methyl 4-(1‑hydroxybutyl)benzoate (CAS 1421349‑08‑7), which can be brominated with stereochemical inversion to yield enantioenriched product . In contrast, methyl 4-(bromomethyl)benzoate is achiral, offering no stereochemical information . While direct optical rotation data for the bromo compound are not publicly available, the existence of the enantioenriched precursor confirms the feasibility of obtaining enantiopure batches.

Chiral Building Block Enantioselective Synthesis Stereochemistry

Methyl 4-(1-Bromobutyl)benzoate: High‑Value Application Scenarios Stemming from Differentiated Evidence


CNS Drug Candidate Design Requiring Elevated logP

Programmes targeting intracellular or CNS receptors where a logP value above 3 is desired can benefit from the inherently higher lipophilicity of methyl 4-(1‑bromobutyl)benzoate (LogP 3.71) relative to methyl 4-(bromomethyl)benzoate (LogP 2.37) . Using this building block may eliminate the need for additional alkylation or lipophilic capping steps, streamlining synthetic routes and reducing procurement complexity.

Chemoselective Alkylation in Multi‑Electrophile Environments

In substrates containing both primary and secondary electrophilic sites, the attenuated SN2 reactivity of the secondary benzylic bromide in methyl 4-(1‑bromobutyl)benzoate—estimated to be 100–1000‑fold slower than that of primary benzylic bromides —provides a tunable reactivity window. This allows selective engagement of more reactive electrophiles while reserving the bromobutyl handle for later-stage activation, an advantage for convergent synthesis strategies.

Enantioselective Synthesis of Chiral Indazole-Based Kinase Inhibitors

Synthetic routes to indazole-containing kinase inhibitors have utilised α‑brominated benzoate esters closely related to methyl 4-(1‑bromobutyl)benzoate for N‑alkylation . With access to enantiopure (S)-methyl 4-(1‑hydroxybutyl)benzoate as a precursor, chiral methyl 4-(1‑bromobutyl)benzoate can be prepared and employed to introduce stereochemical information at an early stage, enabling the preparation of enantiomerically pure lead candidates without chiral resolution steps.

Phase‑Transfer Catalysis and Biphasic Reaction Optimisation

The elevated LogP (3.71) of methyl 4-(1‑bromobutyl)benzoate favours partitioning into organic phases, making it an excellent candidate for phase‑transfer catalysed reactions where the electrophile must remain in the organic layer while the nucleophile is generated in the aqueous phase . This property can improve reaction rates and yields relative to less lipophilic analogues such as methyl 4-(bromomethyl)benzoate under identical biphasic conditions.

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